MLN0905

Catalog No.
S535813
CAS No.
1228960-69-7
M.F
C24H25F3N6S
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN0905

CAS Number

1228960-69-7

Product Name

MLN0905

IUPAC Name

2-[[5-[3-(dimethylamino)propyl]-2-methyl-3-pyridinyl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione

Molecular Formula

C24H25F3N6S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

CODBZFJPKJDNDT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MLN0905; MLN 0905; MLN-0905.

Canonical SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

The exact mass of the compound 2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione is 486.18135 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MLN0905 is a highly potent, orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1), characterized by a benzolactam-derived core. With a biochemical IC50 of 2 nM for PLK1, it demonstrates robust target engagement and induces mitotic arrest in various human tumor models. From a procurement and material-selection perspective, MLN0905 is distinguished by its optimized physicochemical profile, specifically its enhanced kinetic solubility and oral bioavailability compared to early-generation benzolactam precursors. Its distinct chemotype provides an essential orthogonal tool to standard dihydropteridinone-based PLK1 inhibitors, making it a critical asset for assay development, in vivo xenograft modeling, and selective kinase profiling [1].

Substituting MLN0905 with common benchmark PLK1 inhibitors, such as BI 2536, introduces significant off-target confounding variables into downstream assays. For instance, BI 2536 exhibits potent secondary inhibition of Bromodomain 4 (BRD4) with a Kd of 37 nM, which potently suppresses c-Myc expression and fundamentally alters transcriptional profiles independently of PLK1 inhibition. Furthermore, utilizing unoptimized early-stage benzolactam analogs leads to formulation failures due to poor kinetic solubility in physiological buffers and suboptimal in vivo exposure. MLN0905’s specific incorporation of a 6′-methyl substituent on the pyridine ring exploits a small selectivity pocket near the Leu-132 hinge residue, ensuring high PLK1 selectivity while maintaining the solubility required for consistent oral dosing in preclinical models [1].

Target Selectivity: Elimination of BRD4 Off-Target Confounding

When selecting a PLK1 inhibitor for mechanistic studies, off-target transcriptional modulation is a primary risk. The benchmark inhibitor BI 2536 acts as a dual PLK1/BRD4 inhibitor, binding BRD4 with high affinity (Kd = 37 nM). In contrast, MLN0905 is highly selective for PLK1 (IC50 = 2 nM) and maintains a clean profile across a panel of 359 kinases, avoiding the BRD4-mediated c-Myc suppression seen with BI 2536[1].

Evidence DimensionBRD4 Off-Target Binding Affinity (Kd)
Target Compound DataHighly selective for PLK1; no reported BRD4 activity
Comparator Or BaselineBI 2536 (Kd = 37 nM for BRD4)
Quantified DifferenceElimination of potent BRD4 binding
ConditionsKinase and bromodomain selectivity profiling panels

Procuring MLN0905 prevents confounding transcriptional suppression in cell-based assays, ensuring observed phenotypes are strictly PLK1-dependent.

Structural Optimization for In Vivo Processability and Solubility

Early benzolactam PLK1 inhibitors (such as Compound 1 and thioamide analogs) suffered from low kinetic solubility, complicating formulation for in vivo studies. MLN0905 was specifically engineered to overcome this bottleneck, achieving the target kinetic solubility threshold in 50 mM potassium phosphate buffer (pH 6.8) and enabling stable formulations that support oral administration up to 50 mg/kg without precipitation[1].

Evidence DimensionFormulation Stability and Kinetic Solubility
Target Compound DataHigh kinetic solubility supporting oral dosing (up to 50 mg/kg)
Comparator Or BaselineEarly benzolactam analogs (e.g., Compound 1) (Poorly soluble, formulation-limiting)
Quantified DifferenceAchievement of target solubility threshold (>100 mg/mL target in optimization assay)
ConditionsKinetic solubility assay in 50 mM potassium phosphate buffer at pH 6.8

Ensures reproducible formulation and consistent systemic exposure in preclinical xenograft models without the need for complex intravenous vehicles.

Formulation Compatibility for Oral Dosing Workflows

Unlike PLK1 inhibitors that require complex intravenous administration, MLN0905 is highly compatible with standard oral gavage vehicles. It demonstrates excellent stability and solubility in a standard 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation, achieving a working concentration of 3.3 mg/mL (6.78 mM). This formulation compatibility allows for sustained, dose-dependent pharmacodynamic responses in murine xenograft models without the precipitation issues that plague earlier generation compounds .

Evidence DimensionVehicle Compatibility and Working Concentration
Target Compound Data3.3 mg/mL (6.78 mM) in 10% DMSO/PEG/Tween/Saline
Comparator Or BaselineStandard IV-only PLK1 inhibitors (Require complex lipid or cyclodextrin vehicles)
Quantified DifferenceEnables simple oral gavage formulation
ConditionsIn vivo formulation preparation with sonication

Reduces formulation complexity and animal handling stress, streamlining mainstream preclinical laboratory workflows.

Chemotype-Specific Selectivity via the Leu-132 Hinge Pocket

MLN0905 utilizes a distinct benzolactam chemotype compared to the dihydropteridinone class. Specifically, MLN0905 incorporates a 6′-methyl substituent on its pyridine ring that precisely fits into a small selectivity pocket near the Leu-132 hinge residue of PLK1. This structural feature provides a quantifiable steric advantage, preventing binding to related kinases (like PLK3) that possess bulkier residues (Phe or Tyr) at this position, ensuring an exceptional selectivity profile compared to unoptimized C-5′ chloro analogs[1].

Evidence DimensionKinase Selectivity Mechanism (PLK1 vs PLK3)
Target Compound Data6′-methyl substituent exploits Leu-132 pocket for PLK1 specificity
Comparator Or BaselineC-5′ chloro analogs (e.g., 11h) (Equipotent but non-selective over PLK3)
Quantified DifferenceRestoration of PLK1 vs PLK3 selectivity
ConditionsStructure-Activity Relationship (SAR) optimization and kinase profiling

Provides a structurally distinct, highly selective tool for orthogonal validation of PLK1 pathways, minimizing off-target toxicity in complex biological models.

Orthogonal Validation of PLK1 Inhibition in Oncology Models

Because MLN0905 utilizes a distinct benzolactam chemotype, it is the ideal procurement choice for cross-validating results obtained with standard dihydropteridinone inhibitors (like Volasertib). This allows researchers to definitively rule out chemotype-specific off-target effects in cell cycle and apoptosis assays [1].

Oral Dosing Regimens in Murine Xenograft Studies

Due to its optimized kinetic solubility and compatibility with standard PEG/Tween vehicles, MLN0905 is perfectly suited for long-term, continuous or intermittent oral dosing (e.g., 6.25 to 50 mg/kg) in DLBCL or HT-29 xenograft models, avoiding the complications of repeated intravenous injections .

Selective PLK1 Pathway Mapping Free from BRD4 Interference

In transcriptional or epigenetic studies where c-Myc expression is a critical variable, MLN0905 is the preferred substitute over BI 2536. It avoids the confounding BRD4-binding activity that artificially suppresses c-Myc, ensuring that observed phenotypes are strictly due to PLK1 inhibition .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

486.18135048 Da

Monoisotopic Mass

486.18135048 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MLN0905

Dates

Last modified: 08-15-2023
1: Shi JQ, Lasky K, Shinde V, Stringer B, Qian MG, Liao D, Liu R, Driscoll D, Nestor MT, Amidon BS, Rao Y, Duffey MO, Manfredi MG, Vos TJ, Amore ND, Hyer ML. MLN0905, a Small-Molecule PLK1 Inhibitor, Induces Antitumor Responses in Human Models of Diffuse Large B-cell Lymphoma. Mol Cancer Ther. 2012 Sep;11(9):2045-53. Epub 2012 May 18. PubMed PMID: 22609854.
2: Duffey MO, Vos TJ, Adams R, Alley J, Anthony J, Barrett C, Bharathan I, Bowman D, Bump NJ, Chau R, Cullis C, Driscoll DL, Elder A, Forsyth N, Frazer J, Guo J, Guo L, Hyer ML, Janowick D, Kulkarni B, Lai SJ, Lasky K, Li G, Li J, Liao D, Little J, Peng B, Qian MG, Reynolds DJ, Rezaei M, Scott MP, Sells TB, Shinde V, Shi QJ, Sintchak MD, Soucy F, Sprott KT, Stroud SG, Nestor M, Visiers I, Weatherhead G, Ye Y, D'Amore N. Discovery of a potent and orally bioavailable benzolactam-derived inhibitor of Polo-like kinase 1 (MLN0905). J Med Chem. 2012 Jan 12;55(1):197-208. Epub 2011 Dec 5. PubMed PMID: 22070629.

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